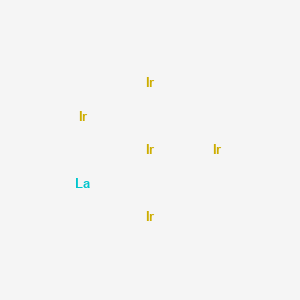![molecular formula C6F12O B14727837 1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane CAS No. 13782-76-8](/img/structure/B14727837.png)
1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane is a fluorinated organic compound with the molecular formula C5H3F9O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability, low surface energy, and resistance to solvents and chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane typically involves the fluorination of suitable precursor compounds. One common method is the electrochemical fluorination of sulfolane, which introduces fluorine atoms into the molecular structure . The reaction conditions often include the use of anhydrous hydrogen fluoride and a suitable electrolyte under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical fluorination processes, where the precursor compounds are subjected to fluorination in specialized reactors. The process is optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound’s fluorinated structure makes it resistant to oxidation and reduction under standard conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, phenoxides, and enolates. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound include various fluorinated derivatives, such as sulfonamides, aryl nonaflates, and alkenyl nonaflates .
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane involves its interaction with molecular targets through its fluorinated functional groups. The compound’s high electronegativity and low polarizability allow it to form strong interactions with various substrates, leading to its effectiveness in chemical reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane
- Perfluorobutanesulfonyl fluoride
- Octafluoro-1,4-diiodobutane
Uniqueness
1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane is unique due to its trifluoroethenyl group, which imparts distinct reactivity and properties compared to other fluorinated compounds. This uniqueness makes it valuable in specialized applications where specific chemical and physical properties are required .
Propriétés
Numéro CAS |
13782-76-8 |
|---|---|
Formule moléculaire |
C6F12O |
Poids moléculaire |
316.04 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4-nonafluoro-4-(1,2,2-trifluoroethenoxy)butane |
InChI |
InChI=1S/C6F12O/c7-1(8)2(9)19-6(17,18)4(12,13)3(10,11)5(14,15)16 |
Clé InChI |
CIHLNPXIYKZZEB-UHFFFAOYSA-N |
SMILES canonique |
C(=C(F)F)(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


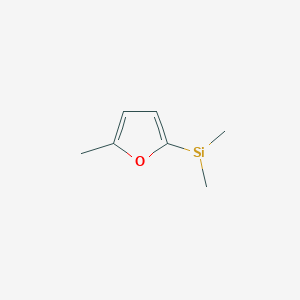


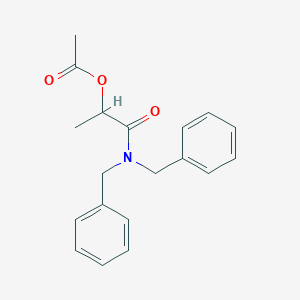

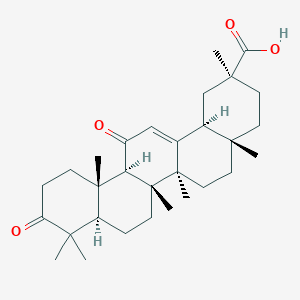
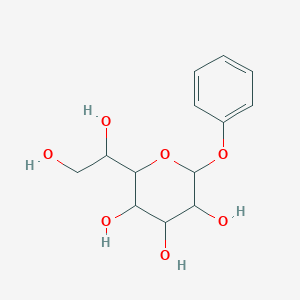
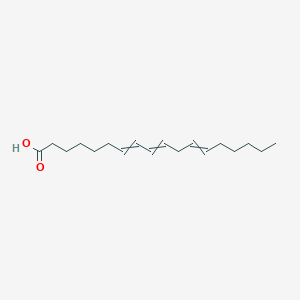

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
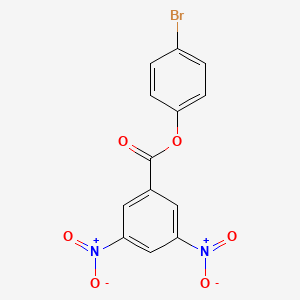
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)
